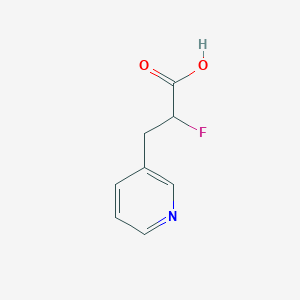

2-Fluoro-3-(pyridin-3-yl)propanoic acid

Übersicht

Beschreibung

“2-Fluoro-3-(pyridin-3-yl)propanoic acid” is a compound with the molecular formula C8H8FNO2 and a molecular weight of 169.15 g/mol . It’s an important compound in the field of pharmaceutical research due to its potential application in various industries.

Synthesis Analysis

The synthesis of fluorinated pyridines, such as “2-Fluoro-3-(pyridin-3-yl)propanoic acid”, has been a topic of interest in recent years . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .Molecular Structure Analysis

The InChI code for “2-Fluoro-3-(pyridin-3-yl)propanoic acid” is 1S/C8H8FNO2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-2,5H,3-4H2,(H,11,12) .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Catalytic Oxidation Studies : The catalytic oxidation of amino acids, specifically 2-amino-3-sulfhydryl propanoic acid (ASPA), by derivatives related to 2-Fluoro-3-(pyridin-3-yl)propanoic acid, showcases the compound's role in understanding reaction mechanisms, reaction rates, and the influence of various factors on these rates. The systematic kinetic studies provide insights into the physical characteristics of reacting species, revealing the compound's utility in catalysis and reaction engineering (Mohanapriya et al., 2022).

Medicinal Chemistry

Synthesis of Selective Modulators : The efficient synthesis of GABA A alpha2,3-selective allosteric modulator demonstrates the compound's utility in medicinal chemistry. The process involved Pd-catalyzed coupling steps, highlighting the compound's role in developing new pharmaceuticals (Jensen et al., 2005).

Radioligand Development : A derivative of 2-Fluoro-3-(pyridin-3-yl)propanoic acid was synthesized for potential use in in vivo imaging of central nicotinic acetylcholine receptors, indicating its importance in neurobiology and the development of diagnostic tools (Dollé et al., 1998).

Material Science

Surface and Catalytic Properties : Studies on yttrium oxide catalysts derived from inorganic precursors and involving reactions of pyridine and propanol shed light on the surface and catalytic properties of materials. These studies, using compounds related to 2-Fluoro-3-(pyridin-3-yl)propanoic acid, enhance our understanding of material science and catalysis (Hussein & Gates, 1998).

Fluorescent Sensors : The development of fluorescent Zn2+ sensors based on a pyridine–pyridone scaffold, which includes derivatives of 2-Fluoro-3-(pyridin-3-yl)propanoic acid, showcases the compound's role in the creation of novel chemical sensors. These sensors have potential applications in biological imaging and environmental monitoring, highlighting the compound's versatility in various research fields (Hagimori et al., 2013).

Zukünftige Richtungen

The future directions for “2-Fluoro-3-(pyridin-3-yl)propanoic acid” and similar compounds lie in their potential applications in various industries, particularly in pharmaceutical research. The development of fluorinated chemicals has been steadily increasing due to the high availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .

Eigenschaften

IUPAC Name |

2-fluoro-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-3,5,7H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNCVFDSBUYDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-(pyridin-3-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(tert-butyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491642.png)

![2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1491644.png)

![2-(3-(pyridin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1491648.png)

![1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491650.png)

![1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491651.png)

![1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1491652.png)

![1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1491653.png)

![6-(tert-butyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491654.png)

![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1491655.png)

![1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491658.png)

![6-ethyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491660.png)

![6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491661.png)

![2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491662.png)

![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491663.png)